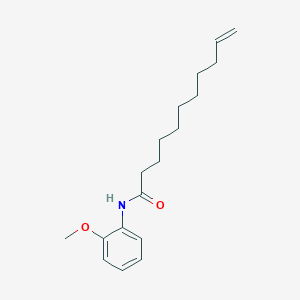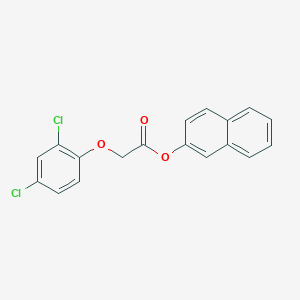
Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester, also known as dicamba, is a widely used herbicide in agriculture. It was first introduced in the 1960s and has since become a popular tool for controlling broadleaf weeds in crops such as corn, soybeans, and cotton. Dicamba is a selective herbicide, meaning it only targets certain types of plants, making it an effective and efficient option for farmers.
Mechanism of Action
Dicamba works by disrupting the plant's growth hormones, causing abnormal growth and eventually leading to the death of the plant. It is absorbed through the leaves and moves throughout the plant, causing damage to the vascular tissue and inhibiting the plant's ability to transport water and nutrients.
Biochemical and Physiological Effects
Dicamba has been found to have a low toxicity to humans and animals. However, it can cause eye and skin irritation, and inhalation of Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester can cause respiratory irritation. Dicamba has also been found to have negative effects on non-target plants, such as trees and shrubs, and can cause damage to nearby crops if not applied correctly.
Advantages and Limitations for Lab Experiments
Dicamba is a widely used herbicide in agriculture, making it readily available for use in lab experiments. Its selective nature makes it a useful tool for studying plant growth and development. However, its potential negative effects on non-target plants and the environment should be taken into consideration when designing experiments.
Future Directions
Research on Acetic acid, (2,4-dichlorophenoxy)-, 2-naphthalenyl ester is ongoing, with a focus on developing new formulations that are more effective and have fewer negative effects on non-target plants. There is also interest in exploring the use of this compound in combination with other herbicides to increase its effectiveness and reduce the development of herbicide-resistant weeds. Additionally, research is being conducted to better understand the potential long-term effects of this compound use on the environment and human health.
Synthesis Methods
Dicamba can be synthesized through several methods, including the reaction between 2,4-dichlorophenol and naphthalene in the presence of acetic anhydride and an acid catalyst. Another method involves the reaction of 2,4-dichlorophenoxyacetic acid with naphthalene in the presence of a dehydrating agent.
Scientific Research Applications
Dicamba has been extensively studied for its effectiveness in controlling weeds in various crops. It has been found to be particularly effective against glyphosate-resistant weeds, which have become a major problem for farmers in recent years. Dicamba has also been studied for its potential to increase crop yields by reducing competition from weeds.
properties
CAS RN |
67830-02-8 |
|---|---|
Molecular Formula |
C18H12Cl2O3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
naphthalen-2-yl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C18H12Cl2O3/c19-14-6-8-17(16(20)10-14)22-11-18(21)23-15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2 |
InChI Key |
FULJLCHCUMVROD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




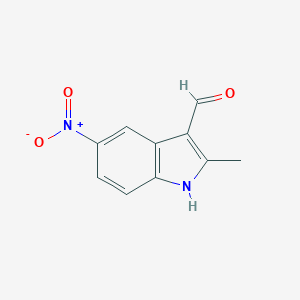
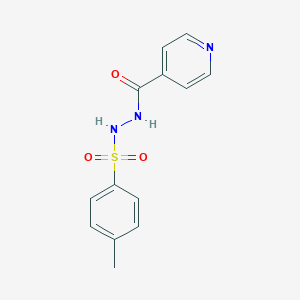
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
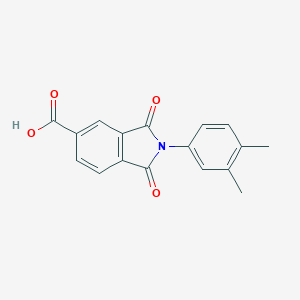

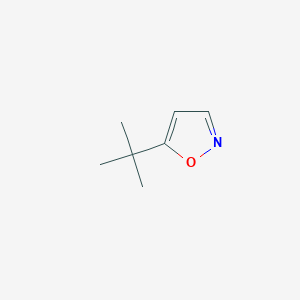
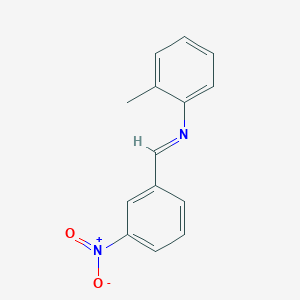
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
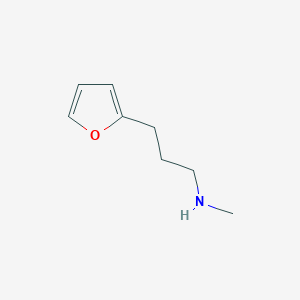
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
